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Compound of Interest

Compound Name: Ripk1-IN-19

Cat. No.: B12373816

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and development of Ripk1-
IN-19, a selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). RIPKL1 is a critical
mediator of cellular inflammatory and death pathways, making it a promising therapeutic target
for a range of inflammatory and autoimmune diseases. This document details the biochemical
and cellular activity of Ripk1-IN-19, the experimental protocols utilized in its characterization,
and the key signaling pathways it modulates.

Quantitative Data Summary

The following tables summarize the key quantitative data for Ripk1-IN-19, providing a clear
comparison of its biochemical potency, cellular activity, and selectivity.

Table 1: Biochemical and Cellular Activity of Ripk1-IN-19
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Target/Cell
Assay Type Li Parameter Value Reference
ine
Biochemical
Human RIPK1 IC50 15 nM [1]
Assay
Necroptosis
U937 cells EC50 47.8 pM [1]
Assay
Necroptosis
J774A.1 cells EC50 75.3 pM [1]
Assay
Necroptosis
L929 cells EC50 10.2 pM [1]
Assay
Table 2: Kinase Selectivity Profile of Ripk1-IN-19
Kinase Activity Notes Reference
) o Demonstrates high
RIPK2 No obvious activity o [1]
selectivity for RIPK1.
Selective against
) o other key kinases in
RIPK3 No obvious activity ) [1]
the necroptosis
pathway.
Further confirms the
RIPK4 No obvious activity selectivity of the [1]
compound.
Table 3: In Vivo Efficacy of Ripk1-IN-19
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Animal Model Dosing Key Outcomes Reference
Dramatically
TNFa-induced increased survival
Systemic ) rate; Reduced TNFa-
10 mg/kg, p.o., single ]
Inflammatory induced temperature [1]
Response Syndrome dose loss; Significantly
(SIRS) reduced IL-1( and IL-
6 levels.
Ameliorated psoriasis-
Imiquimod-induced 10% topical like skin symptoms;

Psoriasis administration

Reduced skin scaling

and thickening.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the

characterization of Ripk1-IN-19.

In Vitro RIPK1 Kinase Assay

Objective: To determine the in vitro inhibitory activity of Ripk1-IN-19 against human RIPK1

kinase.

Materials:

e Recombinant human RIPK1 enzyme

o ATP

» Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCI2, 1 mM EGTA, 0.01% Brij-

35,2 mM DTT)

e Substrate (e.g., Myelin Basic Protein)

o ADP-Glo™ Kinase Assay kit (Promega)
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Test compound (Ripk1-IN-19) and DMSO (vehicle control)

384-well plates

Procedure:

Prepare serial dilutions of Ripk1-IN-19 in DMSO.

Add a defined amount of RIPK1 enzyme to the wells of a 384-well plate containing kinase
assay buffer.

Add the diluted Ripk1-IN-19 or DMSO to the wells and incubate for a pre-determined time
(e.g., 15-30 minutes) at room temperature to allow for compound binding to the enzyme.

Initiate the kinase reaction by adding a mixture of ATP and the substrate to each well.
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase
Assay kit according to the manufacturer's instructions.

The luminescence signal, which is proportional to the amount of ADP generated, is
measured using a plate reader.

Calculate the percent inhibition for each concentration of Ripk1-IN-19 relative to the DMSO
control.

Determine the IC50 value by fitting the concentration-response data to a four-parameter
logistic equation.

Cellular Necroptosis Assay

Objective: To evaluate the potency of Ripk1-IN-19 in inhibiting necroptosis in cellular models.

Materials:

Human (U937) or murine (J774A.1, L929) cell lines

Cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
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TNF-a (Tumor Necrosis Factor-alpha)

z-VAD-FMK (a pan-caspase inhibitor)

Smac mimetic (e.g., birinapant)

Cell viability reagent (e.g., CellTiter-Glo®)

Test compound (Ripk1-IN-19) and DMSO (vehicle control)

96-well plates

Procedure:

Seed the cells in 96-well plates and allow them to adhere overnight.

Prepare serial dilutions of Ripk1-IN-19 in the cell culture medium.

Pre-treat the cells with the diluted Ripk1-IN-19 or DMSO for 1-2 hours.

Induce necroptosis by adding a combination of TNF-a, a Smac mimetic, and z-VAD-FMK to
the wells.

Incubate the plates for 18-24 hours at 37°C in a CO2 incubator.

Measure cell viability using a reagent like CellTiter-Glo®, which quantifies ATP levels as an
indicator of viable cells.

The luminescence signal is measured using a plate reader.

Calculate the percent protection from necroptosis for each concentration of Ripk1-IN-19.

Determine the EC50 value by fitting the concentration-response data to a sigmoidal dose-
response curve.

TNFa-induced Systemic Inflammatory Response
Syndrome (SIRS) Model
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Objective: To assess the in vivo efficacy of Ripk1-IN-19 in a mouse model of acute systemic
inflammation.

Materials:

o C57BL/6 mice

e Recombinant murine TNF-a

o Test compound (Ripk1-IN-19) formulated for oral administration
 Vehicle control

e Rectal thermometer

o ELISA Kkits for IL-13 and IL-6

Procedure:

Acclimatize the mice for at least one week before the experiment.
o Administer Ripk1-IN-19 (e.g., 10 mg/kg) or vehicle orally to the mice.

o After a specified pre-treatment time (e.g., 1 hour), induce SIRS by intraperitoneal injection of
a lethal dose of murine TNF-a.

e Monitor the survival of the mice over a 24-48 hour period.

 In a separate cohort of animals, monitor core body temperature using a rectal thermometer
at regular intervals after TNF-a challenge.

o At a pre-determined time point (e.g., 2-4 hours post-TNF-a), collect blood samples via
cardiac puncture.

o Prepare serum and measure the levels of pro-inflammatory cytokines IL-13 and IL-6 using
specific ELISA Kits.
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Analyze the data for statistically significant differences in survival, body temperature, and
cytokine levels between the Ripk1-IN-19 treated group and the vehicle control group.

Imiquimod-induced Psoriasis Model

Objective: To evaluate the therapeutic potential of topically applied Ripk1-IN-19 in a mouse

model of psoriasis.

Materials:

BALB/c or C57BL/6 mice

Imiquimod cream (5%)

Test compound (Ripk1-IN-19) formulated for topical administration (e.g., 10% in a suitable
vehicle)

Vehicle control

Calipers for measuring skin thickness

Psoriasis Area and Severity Index (PASI) scoring system adapted for mice

Procedure:

Shave the dorsal skin of the mice one day before the start of the experiment.

Apply a daily dose of imiquimod cream to the shaved back and one ear for 5-7 consecutive
days to induce psoriasis-like skin inflammation.

Beginning on the first or second day of imiquimod application, apply a daily topical dose of
Ripk1-IN-19 or vehicle to the inflamed skin.

Monitor the severity of the skin inflammation daily using a modified PASI score, evaluating
erythema (redness), scaling, and induration (thickness).

Measure the thickness of the ear and a fold of the dorsal skin daily using calipers.
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» At the end of the experiment, euthanize the mice and collect skin biopsies for histological
analysis (e.g., H&E staining to assess epidermal thickness and immune cell infiltration).

» Analyze the data for significant reductions in PASI scores, skin thickness, and histological
markers of inflammation in the Ripk1-IN-19 treated group compared to the vehicle control

group.

Signaling Pathways and Discovery Workflow
RIPK1 Signaling Pathways

RIPK1 is a multifaceted kinase that can initiate distinct downstream signaling cascades,
leading to either cell survival and inflammation or programmed cell death in the form of
apoptosis or necroptosis. The decision between these cellular fates is tightly regulated by post-
translational modifications of RIPK1, primarily ubiquitination and phosphorylation.

TNFR1

&ecrultment
Complex | I {/” , RN
[ (TRADD, TRAF2/5, clAP1/2, LUBAC, RIPK1) e Ripk1-IN-19 /’

Deubiquitination
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1
NF-kB Activation Necrosome (Complex lIb) Complex lla
(Pro-survival & Inflammation) (RIPK1, RIPK3, MLKL) - (RIPK1, FADD, Caspase-8)
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Click to download full resolution via product page
Caption: RIPK1 signaling pathways initiated by TNFa binding to TNFR1.

Upon TNFa stimulation, RIPK1 is recruited to the TNFR1 signaling complex (Complex I), where
it is polyubiquitinated, leading to the activation of the NF-kB pathway and promoting cell
survival and inflammation. Deubiquitination of RIPK1 can lead to its dissociation from Complex
| and the formation of cytosolic death-inducing complexes. In the presence of active Caspase-
8, Complex lla is formed, leading to apoptosis. However, when Caspase-8 is inhibited, RIPK1
auto-phosphorylates and recruits RIPK3 to form the necrosome (Complex 1lb), which in turn
phosphorylates MLKL, leading to necroptosis. Ripk1-IN-19 selectively inhibits the kinase
activity of RIPK1, thereby blocking the downstream signaling cascades that lead to both
apoptosis and necroptosis.

Discovery and Development Workflow of Ripk1-IN-19

The development of Ripk1-IN-19 followed a structured drug discovery process, beginning with
the identification of a hit compound and progressing through systematic optimization to yield a
potent and selective lead compound.
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Caption: A logical workflow for the discovery and development of Ripk1-IN-19.

The process began with a high-throughput screen to identify initial hit compounds with activity
against RIPK1. The identified hits then entered a hit-to-lead optimization phase, where
medicinal chemistry efforts, likely guided by structure-based drug design, were employed to
systematically modify the chemical scaffold. This iterative process aimed to improve the
compound's potency (Structure-Activity Relationship), selectivity against other kinases, and its
absorption, distribution, metabolism, and excretion (ADME) properties. This comprehensive
optimization led to the identification of Ripk1-IN-19 as a lead compound with a desirable
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balance of potency, selectivity, and drug-like properties. The efficacy of Ripk1-IN-19 was then
validated in relevant in vivo models of inflammatory diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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